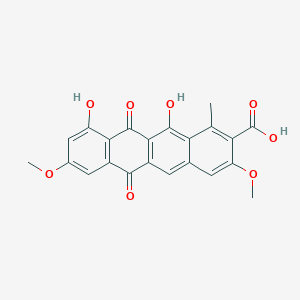
Tetracenomycin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracenomycin E is a tetracenomycin and a member of tetracenequinones.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Tetracenomycin E exhibits notable cytotoxic effects against various cancer cell lines. Research indicates that tetracenomycins, including this compound, inhibit peptide translation by binding to the large ribosomal subunit, leading to apoptosis in cancer cells.
- Mechanism of Action : this compound disrupts protein synthesis, which is crucial for cancer cell proliferation. This mechanism is similar to other known anticancer agents but with unique binding properties that may reduce cross-resistance with existing drugs .
- Case Study : In a study involving lung cancer cells, this compound demonstrated significant inhibition of cell proliferation without affecting normal lung fibroblasts. The compound induced cell cycle arrest through the downregulation of cyclin D1, showcasing its potential as a targeted therapy for lung cancer .
Antimicrobial Properties
This compound has shown effectiveness against a range of pathogenic bacteria, including drug-resistant strains.
- Antibacterial Activity : It has been documented that this compound possesses moderate antimicrobial activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. This makes it a candidate for further development as an antibiotic in the face of rising antibiotic resistance .
- Research Findings : A study highlighted that this compound inhibits bacterial protein synthesis similarly to tetracycline but binds to different sites on the ribosome, suggesting it could be developed into a novel antibiotic with reduced resistance issues .
Metabolic Engineering Applications
The biosynthetic pathways of this compound have been extensively studied for their potential in metabolic engineering.
- Genetic Engineering : Researchers have engineered Streptomyces strains to enhance the production of tetracenomycins by manipulating specific gene clusters involved in their biosynthesis. For instance, introducing genes responsible for acetyl-CoA carboxylase activity significantly increased tetracenomycin production yields .
- Case Study : A project aimed at optimizing tetracenomycin biosynthesis involved creating a novel production host by integrating multiple genetic constructs into Streptomyces coelicolor. This led to a three-fold increase in production titer compared to traditional methods .
Development of Derivatives
The exploration of tetracenomycin derivatives is another promising application area.
- New Derivatives : Research has focused on synthesizing new analogs of tetracenomycins with enhanced therapeutic properties. For example, derivatives have been tested for antiparasitic activities against Leishmania major and Trypanosoma brucei, demonstrating their potential beyond anticancer and antibacterial applications .
- Case Study : A study isolated new tetromycin derivatives from Streptomyces axinellae, which showed significant antiparasitic activity and protease inhibition, indicating the versatility of tetracenomycins in treating various diseases .
Eigenschaften
Molekularformel |
C22H16O8 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
10,12-dihydroxy-3,8-dimethoxy-1-methyl-6,11-dioxotetracene-2-carboxylic acid |
InChI |
InChI=1S/C22H16O8/c1-8-15-9(5-14(30-3)16(8)22(27)28)4-11-18(20(15)25)21(26)17-12(19(11)24)6-10(29-2)7-13(17)23/h4-7,23,25H,1-3H3,(H,27,28) |
InChI-Schlüssel |
UBGPMJPFKHUCCA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)OC)C(=O)O |
Kanonische SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)OC)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















